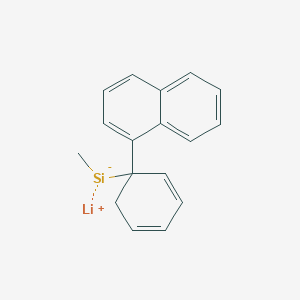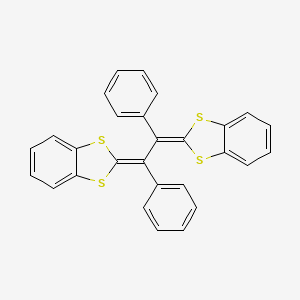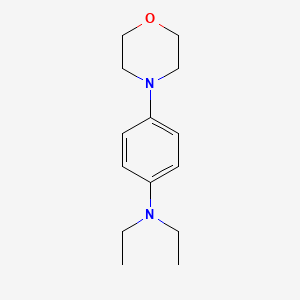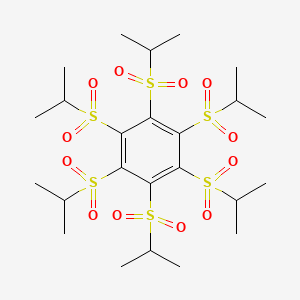
2,3-Bis(dodecyloxy)-1,4-diiodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(dodecyloxy)-1,4-diiodobenzene is an organic compound characterized by the presence of two dodecyloxy groups and two iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(dodecyloxy)-1,4-diiodobenzene typically involves the iodination of a precursor compound, such as 2,3-bis(dodecyloxy)benzene. The iodination reaction can be carried out using iodine and an oxidizing agent like potassium iodate (KIO3) under acidic conditions. The reaction is usually performed in a solvent such as acetic acid at elevated temperatures to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(dodecyloxy)-1,4-diiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Oxidation and Reduction: The dodecyloxy groups can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used for substitution reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the dodecyloxy groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides or thiols can be formed.
Coupling Products: Complex aromatic compounds with extended conjugation can be synthesized through coupling reactions.
Scientific Research Applications
2,3-Bis(dodecyloxy)-1,4-diiodobenzene has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of liquid crystals and organic semiconductors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of iodine-containing compounds on biological systems.
Industrial Applications: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(dodecyloxy)-1,4-diiodobenzene depends on the specific application. In coupling reactions, the iodine atoms act as leaving groups, allowing the formation of new carbon-carbon bonds. In biological systems, the compound’s effects would depend on its interaction with cellular components, potentially involving iodine-mediated oxidative stress or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(dodecyloxy)benzene: Lacks the iodine atoms, making it less reactive in substitution and coupling reactions.
2,3-Bis(dodecyloxy)-1,4-dibromobenzene: Contains bromine atoms instead of iodine, which can affect the reactivity and selectivity in chemical reactions.
2,3-Bis(dodecyloxy)-1,4-dichlorobenzene: Contains chlorine atoms, which are less reactive than iodine in substitution reactions.
Uniqueness
2,3-Bis(dodecyloxy)-1,4-diiodobenzene is unique due to the presence of iodine atoms, which confer higher reactivity in substitution and coupling reactions compared to its bromine or chlorine analogs. This makes it a valuable compound for synthesizing complex organic molecules and materials with specific properties.
Properties
CAS No. |
378233-26-2 |
|---|---|
Molecular Formula |
C30H52I2O2 |
Molecular Weight |
698.5 g/mol |
IUPAC Name |
2,3-didodecoxy-1,4-diiodobenzene |
InChI |
InChI=1S/C30H52I2O2/c1-3-5-7-9-11-13-15-17-19-21-25-33-29-27(31)23-24-28(32)30(29)34-26-22-20-18-16-14-12-10-8-6-4-2/h23-24H,3-22,25-26H2,1-2H3 |
InChI Key |
UPJDLRFTGVUOTH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C=CC(=C1OCCCCCCCCCCCC)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Phenol, 4-[[(2,6-dimethylphenyl)imino]methyl]-](/img/structure/B14259592.png)
![2-(Acetyloxy)-4-[(2-methylacryloyl)amino]benzoic acid](/img/structure/B14259594.png)



![1,1'-[(2-Fluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2-fluorobenzene)](/img/structure/B14259614.png)

![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)

